Process chemists often rely on 5-bromopicolinic acid for biaryl synthesis, requiring in-house Suzuki coupling that risks palladium contamination and high purification costs. 5-(3,5-Dichlorophenyl)picolinic acid is a pre-built biaryl intermediate that bypasses this step entirely. Key advantages:
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5-(3,5-Dichlorophenyl)picolinic acid (CAS: 1261980-57-7) is a highly functionalized biaryl building block featuring a pyridine-2-carboxylic acid core coupled with a lipophilic 3,5-dichlorophenyl moiety. In industrial procurement, it is primarily sourced as an advanced intermediate for the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs). By providing a pre-assembled, rigid biaryl axis with specific electron-withdrawing halogens, this compound allows process chemists to bypass early-stage cross-coupling reactions. Its dual functionality—a coordinating picolinic acid and a sterically demanding di-halogenated ring—makes it a critical precursor where precise spatial arrangement and metabolic stability are required [1].
Substituting 5-(3,5-Dichlorophenyl)picolinic acid with a generic precursor like 5-bromopicolinic acid forces manufacturers to perform in-house Suzuki-Miyaura cross-coupling. This introduces a costly catalytic step and risks palladium contamination in the final product, which strictly requires heavy metal scavenging to meet ICH Q3D elemental impurity guidelines [1]. Furthermore, attempting to substitute this compound with a monochloro analog (e.g., 5-(4-chlorophenyl)picolinic acid) fundamentally alters the molecule's physicochemical profile. The 3,5-dichloro substitution provides a unique V-shaped steric bulk and prevents cytochrome P450-mediated oxidation at the meta positions. Losing this specific halogenation pattern results in APIs with drastically reduced metabolic half-lives or agrochemicals with significantly lowered target receptor affinity[2].
Procuring the pre-coupled 5-(3,5-Dichlorophenyl)picolinic acid directly eliminates the need for an in-house palladium-catalyzed Suzuki coupling of 5-bromopicolinic acid with 3,5-dichlorophenylboronic acid. Standard biaryl couplings on picolinic acid derivatives typically max out at 75-85% yield due to protodeboronation and homocoupling side reactions [1]. By sourcing the intact biaryl system, process chemists avoid this 15-25% yield penalty and bypass the need for expensive palladium scavengers required to reduce residual Pd below the 10 ppm regulatory threshold [2].
| Evidence Dimension | Synthetic Yield & Metal Contamination |
| Target Compound Data | 100% biaryl retention, 0 ppm added Pd |
| Comparator Or Baseline | 5-Bromopicolinic acid (in-house coupling): ~80% yield, >50 ppm crude Pd |
| Quantified Difference | Eliminates 20% step-loss and removes downstream Pd scavenging requirements |
| Conditions | Standard industrial scale-up conditions for biaryl synthesis |
Bypassing heavy-metal catalysis reduces overall cost-of-goods (COGs) and simplifies regulatory compliance for elemental impurities.
The incorporation of the 3,5-dichlorophenyl group significantly alters the lipophilic profile of the picolinic acid core compared to unsubstituted or monochloro analogs. Based on standard Hansch-Leo fragmental constants, the addition of two meta-chloro substituents increases the calculated partition coefficient (cLogP) by approximately +1.42 units relative to 5-phenylpicolinic acid [1]. This specific increase in hydrophobicity, combined with the steric bulk of the meta-halogens, is crucial for driving deep insertion into hydrophobic binding pockets of target enzymes, such as those targeted by synthetic auxin herbicides or human kinase inhibitors [2].
| Evidence Dimension | Lipophilicity (cLogP contribution) |
| Target Compound Data | cLogP contribution of +1.42 (relative to phenyl) |
| Comparator Or Baseline | 5-Phenylpicolinic acid (baseline cLogP contribution = 0) |
| Quantified Difference | +1.42 log units higher lipophilicity |
| Conditions | In silico partition coefficient modeling (Hansch-Leo) |
The precise lipophilicity provided by the 3,5-dichloro pattern is essential for penetrating biological membranes and achieving high-affinity target binding.
The 3,5-dichlorophenyl moiety exerts a strong electron-withdrawing inductive effect on the pyridine ring. With a combined Hammett sigma value (σ_meta) of +0.74 for the two chlorine atoms, this compound significantly reduces the electron density at the pyridine nitrogen compared to electron-neutral or donating analogs [1]. This electronic depletion lowers the basicity (pKa) of the pyridine nitrogen, which directly alters the bite angle and coordination kinetics when the compound is used as an N,O-bidentate ligand for transition metals. This makes it a highly tunable ligand for photoredox catalysts or luminescent materials [2].
| Evidence Dimension | Electronic Inductive Effect (Hammett σ) |
| Target Compound Data | Σσ_meta = +0.74 (electron withdrawing) |
| Comparator Or Baseline | 5-Phenylpicolinic acid (Σσ_meta = 0) |
| Quantified Difference | Significant reduction in pyridine N-electron density |
| Conditions | Standard Hammett linear free-energy relationship analysis |
Allows precise tuning of the redox potentials and emission wavelengths when utilized as a ligand in transition metal catalysis.
The incorporation of the heavy, rigid 3,5-dichlorophenyl substituent significantly enhances the thermal stability and melting point of the picolinic acid core. While unsubstituted picolinic acid melts at 136-142°C, heavily halogenated biaryl analogs typically exhibit melting points exceeding 180°C [1]. This elevated thermal stability is critical during aggressive downstream functionalization, such as high-temperature amidation or acid chloride formation using thionyl chloride, where lower-melting analogs might suffer from thermal degradation or sublimation [2].
| Evidence Dimension | Thermal Stability (Melting Point) |
| Target Compound Data | Estimated >180°C (stable under refluxing SOCl2) |
| Comparator Or Baseline | Picolinic acid (136-142°C) |
| Quantified Difference | >40°C increase in thermal stability window |
| Conditions | Standard bulk thermal processing and derivatization |
Ensures the material can withstand harsh, high-temperature activation steps (e.g., acyl chloride formation) without degrading, improving overall batch consistency.
Directly follows from its specific lipophilicity and steric profile. The 3,5-dichlorophenyl group is a privileged motif in modern herbicides, allowing the compound to act as a highly stable, high-affinity precursor for auxin-mimicking agrochemicals that resist rapid degradation in soil and plants[1].
Leverages the pre-coupled biaryl structure to bypass late-stage palladium catalysis. It serves as an ideal building block for pharmaceuticals requiring a rigid, metabolically stable hydrophobic tail, ensuring high purity and compliance with elemental impurity limits [2].
Utilizes the electron-withdrawing nature of the 3,5-dichloro substituents. The compound acts as an electronically tuned N,O-bidentate ligand for Iridium(III) or Ruthenium(II) complexes, enabling the development of catalysts with tailored excited-state lifetimes and redox potentials for advanced organic synthesis [3].